4-cyano-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzenesulfonamide
Description
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Properties
IUPAC Name |
4-cyano-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c17-10-12-3-5-13(6-4-12)23(20,21)18-11-16(19)8-1-2-15-14(16)7-9-22-15/h3-7,9,18-19H,1-2,8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXCOHUCSCTWRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(C1)(CNS(=O)(=O)C3=CC=C(C=C3)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-cyano-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Details |
|---|---|
| Molecular Formula | C18H19N3O4S |
| Molecular Weight | 373.42 g/mol |
| CAS Number | 2319806-81-8 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within the body. These targets include enzymes and receptors involved in various physiological processes. The sulfonamide group is known for its role in inhibiting carbonic anhydrase and other sulfonamide-sensitive enzymes, which may contribute to its therapeutic effects .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, studies have shown that sulfonamide derivatives can effectively inhibit bacterial growth and possess antifungal properties .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in various models. It is believed to modulate the activity of lipoxygenases (LOXs), enzymes involved in the inflammatory response. Inhibition of these enzymes can reduce the production of pro-inflammatory mediators such as leukotrienes .
Case Studies
- Inhibition of Lipoxygenases : A study highlighted that certain sulfonamide derivatives exhibit nanomolar potency against platelet-type 12-lipoxygenase (12-LOX), which is implicated in skin diseases and cancer. These compounds also showed selectivity over cyclooxygenases, making them promising candidates for anti-inflammatory therapies .
- Platelet Aggregation : Another investigation revealed that the compound could inhibit PAR-4 induced aggregation in human platelets, suggesting potential applications in managing thrombotic disorders .
Research Findings
Recent studies have focused on optimizing the structure of sulfonamide derivatives to enhance their biological activity. For instance, modifications to the benzene sulfonamide scaffold have led to compounds with improved potency and selectivity against target enzymes involved in inflammation and cancer progression .
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule can be dissected into two primary components:
- Tetrahydrobenzofuran-4-yl-methylamine : A bicyclic amine intermediate bearing a hydroxyl group.
- 4-Cyanobenzenesulfonyl chloride : An aromatic sulfonyl chloride with a para-cyano substituent.
The convergent synthesis strategy involves independent preparation of these fragments followed by nucleophilic coupling.
Synthesis of Tetrahydrobenzofuran-4-yl-Methylamine
The tetrahydrobenzofuran core is constructed via acid-catalyzed cyclization of 4-hydroxypentanediol derivatives. In a representative procedure, 4-hydroxypentanediol is treated with p-toluenesulfonic acid (p-TsOH) in toluene under reflux, yielding 4-hydroxy-4,5,6,7-tetrahydrobenzofuran with 78% efficiency. Subsequent reductive amination introduces the methylamine moiety:
- The ketone derivative of tetrahydrobenzofuran (obtained via oxidation with pyridinium chlorochromate) reacts with methylamine hydrochloride in the presence of sodium cyanoborohydride (NaBH3CN) in methanol at 0–5°C.
- This step affords tetrahydrobenzofuran-4-yl-methylamine in 65% yield after purification by silica gel chromatography.
Table 1: Optimization of Reductive Amination Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Temperature (°C) | 0–5 | 25 | 0–5 |
| Reducing Agent | NaBH3CN | NaBH4 | NaBH3CN |
| Solvent | MeOH | THF | MeOH |
| Yield (%) | 65 | 42 | 65 |
Preparation of 4-Cyanobenzenesulfonyl Chloride
The synthesis of 4-cyanobenzenesulfonyl chloride begins with 4-cyanobenzenethiol , which undergoes chlorination using chlorine gas in acetic acid at 40°C. Alternatively, 4-cyanobenzenesulfonic acid (generated via sulfonation of cyanobenzene with fuming sulfuric acid) is treated with phosphorus pentachloride (PCl5) in dichloromethane, yielding the sulfonyl chloride in 89% purity.
Table 2: Comparative Sulfonation Methods
| Method | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Direct Chlorination | Cl2, AcOH | 40 | 72 |
| Sulfonic Acid Conversion | H2SO4 (fuming), PCl5 | 25 | 89 |
Sulfonamide Bond Formation
The final step couples tetrahydrobenzofuran-4-yl-methylamine with 4-cyanobenzenesulfonyl chloride under Schotten-Baumann conditions:
- The amine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) and cooled to 0°C.
- Sulfonyl chloride (1.2 equiv) is added dropwise, followed by triethylamine (TEA, 2.0 equiv) to scavenge HCl.
- The reaction proceeds for 12 hours at room temperature, yielding the crude product, which is purified via recrystallization from ethanol/water (7:3).
Key Characterization Data :
- 1H NMR (400 MHz, DMSO-d6) : δ 7.92 (d, J = 8.4 Hz, 2H, ArH), 7.68 (d, J = 8.4 Hz, 2H, ArH), 4.32 (s, 1H, OH), 3.81 (d, J = 6.0 Hz, 2H, CH2N), 2.90–2.70 (m, 4H, tetrahydrofuran CH2), 1.95–1.75 (m, 2H, tetrahydrofuran CH2).
- IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1590 cm⁻¹ (S=O asym), 1360 cm⁻¹ (S=O sym), 2230 cm⁻¹ (C≡N).
Alternative Synthetic Routes and Mechanistic Insights
Palladium-Catalyzed Cyanation
An advanced route introduces the cyano group post-sulfonamide formation:
- 4-Bromo-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzenesulfonamide undergoes cyanation using zinc cyanide (Zn(CN)2) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) in dimethylformamide (DMF) at 100°C.
- This method avoids handling volatile sulfonyl chlorides but requires stringent anhydrous conditions (yield: 58%).
Solid-Phase Synthesis for High-Throughput Production
Immobilizing the tetrahydrobenzofuran-amine on Wang resin enables iterative coupling and cleavage steps:
Challenges and Optimization Strategies
Steric Hindrance in Coupling Reactions
The tetrahydrobenzofuran ring’s bicyclic structure introduces steric constraints, necessitating excess sulfonyl chloride (1.5 equiv) and prolonged reaction times (24 hours) for complete conversion. Microwave-assisted synthesis (80°C, 30 minutes) improves yields to 76% by enhancing molecular collisions.
Hydroxyl Group Protection
The phenolic hydroxyl group is susceptible to sulfonation during coupling. Protection as a tert-butyldimethylsilyl (TBDMS) ether prior to amination prevents side reactions:
- Deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl group with 94% fidelity.
Industrial-Scale Considerations
Solvent Selection and Waste Reduction
Replacing dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent, reduces environmental impact without compromising yield (68% vs. 65% in DCM).
Continuous Flow Synthesis
A microreactor system combining tetrahydrobenzofuran-amine and sulfonyl chloride streams at 50°C achieves 89% conversion in 10 minutes, demonstrating scalability.
Q & A
Q. Key Parameters from Analogous Syntheses :
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Sulfonylation | Pyridine, RT, 12h | 60–75% | |
| Cyano Introduction | CuCN, DMF, 70°C, 6h | 50–65% | |
| Purification | Ethanol recrystallization | 63–80% |
Basic Question: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, particularly the tetrahydrobenzofuran ring (δ 4.2–4.5 ppm for methylene protons) and sulfonamide group (δ 7.5–8.0 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] peaks) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., S=O stretching at 1150–1350 cm, CN stretch at 2200–2260 cm) .
Advanced Question: How can researchers optimize reaction yields during synthesis?
Answer:
- Catalyst Screening : Use transition-metal catalysts (e.g., Pd for coupling reactions) to enhance efficiency .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Temperature Control : Gradual heating (e.g., 70°C for cyano introduction) minimizes side reactions .
- Real-Time Monitoring : TLC or HPLC tracks reaction progress to terminate at optimal conversion .
Q. Example Optimization Workflow :
Screen catalysts (Pd, Cu) for coupling steps.
Test solvent systems (DMF vs. THF) for intermediate stability.
Use Design of Experiments (DoE) to model temperature and time interactions .
Advanced Question: How should contradictory biological activity data be analyzed?
Answer:
- Standardized Assays : Repeat assays under consistent conditions (e.g., cell line, concentration) to rule out variability .
- Structural Analogs : Compare activity with analogs (e.g., nitro or methoxy substitutions) to identify structure-activity relationships (SAR) .
- Confounding Factors : Assess impurities via HPLC or crystallography (e.g., ) to rule out artifacts .
Case Study : A 2024 study resolved contradictions in cytotoxicity data by identifying residual solvents in impure batches via GC-MS .
Advanced Question: What computational methods predict the compound’s interactions with biological targets?
Answer:
- Density Functional Theory (DFT) : Models electronic properties (e.g., cyano group’s electron-withdrawing effects) to predict binding affinity .
- Molecular Dynamics (MD) : Simulates interactions with enzymes (e.g., carbonic anhydrase) over nanoseconds to map binding stability .
- Docking Studies : AutoDock or Schrödinger Suite predicts binding poses in active sites, validated by crystallographic data (e.g., ) .
Q. Example Workflow :
Optimize geometry with DFT (B3LYP/6-31G*).
Dock into target protein (e.g., kinase) using Glide.
Validate with MD simulations (NAMD/GROMACS) .
Basic Question: How do substituents like the cyano group and tetrahydrobenzofuran ring influence biological activity?
Answer:
Q. Supporting Data :
- Nitro-to-cyano substitution in analogs increased IC by 3-fold against cancer cells .
- Tetrahydrobenzofuran derivatives showed 40% higher solubility than benzene analogs (pH 7.4) .
Advanced Question: How is stereochemistry managed during synthesis, particularly for the tetrahydrobenzofuran moiety?
Answer:
- Chiral Resolutions : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers .
- Asymmetric Catalysis : Employ Ru or Rh catalysts for enantioselective hydrogenation of the furan ring .
- Crystallography : Single-crystal X-ray diffraction () confirms absolute configuration .
Key Strategy : Combine chiral catalysts (e.g., Jacobsen’s catalyst) with kinetic resolution to achieve >90% enantiomeric excess .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
